B1577654 Caerin 11

Caerin 11

Cat. No.: B1577654
Attention: For research use only. Not for human or veterinary use.
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Description

Caerin 1.1 is a host-defense peptide derived from the skin secretions of Australian tree frogs (Litoria genus). It exhibits broad-spectrum antimicrobial, antiviral, and antitumor activities. Structurally, it adopts a hinged amphipathic α-helical conformation in membrane-mimetic environments, characterized by two helices connected by a flexible hinge region. This structural flexibility is critical for its ability to disrupt microbial membranes and interact with intracellular targets . Its minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria range from 3.75–30 µg/mL, with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . Beyond antimicrobial activity, Caerin 1.1 inhibits HIV transmission (6.25–25 µM) and demonstrates antitumor effects against diverse cancer cell lines, including leukemia, lung, and breast cancers .

Properties

bioactivity

Antibacterial

sequence

LLSVLGSVAKHVLPHVVPVIAEHL

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences Among Caerin Peptides
Peptide Sequence Modifications (vs. Caerin 1.1) Key Activities MIC Range (µg/mL) Mechanism of Action
Caerin 1.1 Reference peptide Broad-spectrum antimicrobial, antitumor, anti-HIV 3.75–30 Membrane disruption (pore formation), immune modulation
Caerin 1.4 Val5→Ser, Gly7→Ser Reduced activity against most bacteria; enhanced activity against E. coli and S. aureus 15–60 Altered hydrophobicity in Helix 1 reduces membrane insertion efficiency
Caerin 1.9 No major substitutions Stronger antimicrobial activity vs. 1.1; no resistance induction 1.875–15 Synergistic membrane disruption; immune activation via IFN-α signaling
Caerin 1.3 Lys11→Gln Reduced antibacterial activity >50 Loss of positive charge disrupts electrostatic interactions with microbial membranes
Caerin 1.1 mod 7 Glu→Ala, His→Ala Increased cytotoxicity to lactobacilli N/A Altered charge distribution reduces selectivity

Antimicrobial Activity

  • Caerin 1.1 vs. 1.9: Caerin 1.9 exhibits lower MIC values (1.875–15 µg/mL) against MRSA and A. baumannii compared to 1.1 (7.5–30 µg/mL). In murine skin infection models, 1.9 reduces bacterial counts by >90% at 12.5 mg/mL in poloxamer gel, outperforming polymyxin B . Synergy: The combination of 1.1 and 1.9 shows additive effects (FICI ≤ 0.5) against MRSA and A. baumannii, enhancing bacterial membrane permeabilization .
  • Caerin 1.1 vs. 1.4 :

    • Substitution of Val5 and Gly7 with serine in 1.4 reduces hydrophobicity, impairing its ability to penetrate lipid bilayers. This results in 2–4× higher MICs against most bacteria but improved activity against E. coli (MIC: 15 µg/mL) due to altered charge distribution .

Mechanisms of Action

  • Membrane Interaction :

    • Caerin 1.1 and 1.9 disrupt membranes via pore formation (transmembrane insertion), while shorter peptides (e.g., citropin 1.1) use a "carpet" mechanism .
    • The flexible hinge region in 1.1 allows conformational adaptation to membrane curvature, enhancing pore stability .
  • Immune Modulation: Caerin 1.1/1.9 combination gels increase tumor-infiltrating MHCIIhi macrophages and reduce immunosuppressive Arg1hi macrophages, enhancing antitumor immunity via IFN-α and STAT1 pathways .

Advantages and Limitations

  • Advantages: Resistance evasion: Caerin peptides target membrane integrity, a less mutable bacterial feature . Multifunctionality: Dual antimicrobial and immunomodulatory effects .
  • Limitations :

    • Hydrophilicity reduces diffusion in agar-based assays, complicating in vitro evaluations .
    • Structural modifications (e.g., Pro→Gly substitutions) can diminish activity .

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